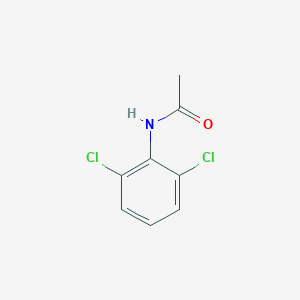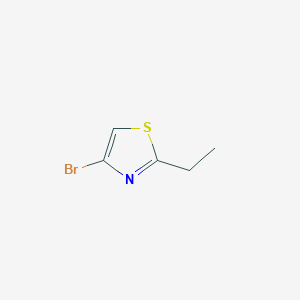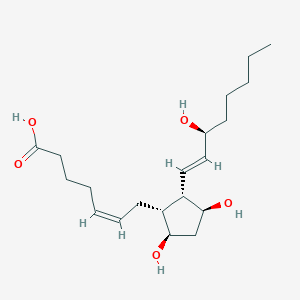
ent-8-iso-15(S)-Prostaglandin F2alpha
Overview
Description
ent-8-iso-15(S)-Prostaglandin F2alpha: is a stereoisomer of Prostaglandin F2alpha, a member of the prostaglandin family of lipid compounds. Prostaglandins are derived from fatty acids and have diverse hormone-like effects in animals. They play key roles in various physiological processes, including inflammation, smooth muscle function, and the regulation of the reproductive system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-8-iso-15(S)-Prostaglandin F2alpha typically involves complex organic synthesis techniques. The process may include the following steps:
Starting Material: The synthesis often begins with a fatty acid precursor.
Cyclization: Formation of the cyclopentane ring structure characteristic of prostaglandins.
Functional Group Modifications: Introduction of hydroxyl, keto, and other functional groups at specific positions.
Stereoisomer Formation: Ensuring the correct stereochemistry at the 8, 15, and other relevant positions.
Industrial Production Methods: Industrial production of prostaglandins, including this compound, may involve large-scale organic synthesis with stringent control over reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often used for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Prostaglandins can undergo oxidation reactions, often leading to the formation of keto or hydroxyl derivatives.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: Functional groups on the prostaglandin molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis Studies: ent-8-iso-15(S)-Prostaglandin F2alpha is used in studies to develop new synthetic methods and understand reaction mechanisms.
Biology:
Cell Signaling: Prostaglandins, including this compound, are involved in cell signaling pathways that regulate inflammation and other physiological processes.
Medicine:
Therapeutic Agents: Prostaglandins are used in medicine to induce labor, treat glaucoma, and manage other conditions. This compound may have similar applications.
Industry:
Pharmaceutical Manufacturing: Used in the production of prostaglandin-based drugs.
Mechanism of Action
Molecular Targets and Pathways: ent-8-iso-15(S)-Prostaglandin F2alpha exerts its effects by binding to specific prostaglandin receptors on cell surfaces. This binding activates intracellular signaling pathways, leading to various physiological responses such as smooth muscle contraction, inflammation, and regulation of blood flow.
Comparison with Similar Compounds
Prostaglandin F2alpha: The parent compound with similar biological activities.
Prostaglandin E2: Another prostaglandin with distinct but related functions.
Prostaglandin D2: Involved in allergic responses and sleep regulation.
Uniqueness: ent-8-iso-15(S)-Prostaglandin F2alpha is unique due to its specific stereochemistry, which may result in different biological activities and receptor affinities compared to other prostaglandins.
Properties
IUPAC Name |
(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-XNTKLVSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157269 | |
| Record name | (5Z,9β,11β,12α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214748-66-0 | |
| Record name | (5Z,9β,11β,12α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214748-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,9β,11β,12α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



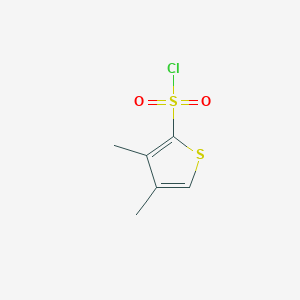
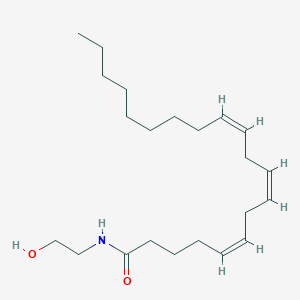
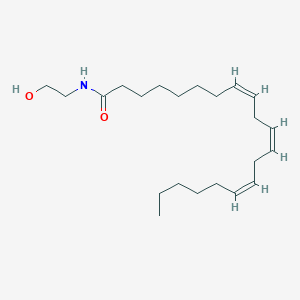
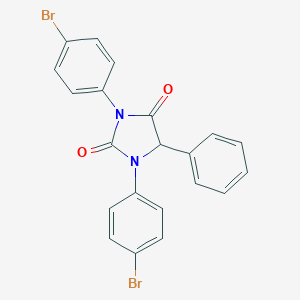
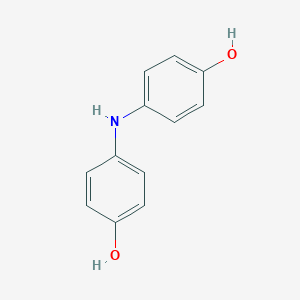
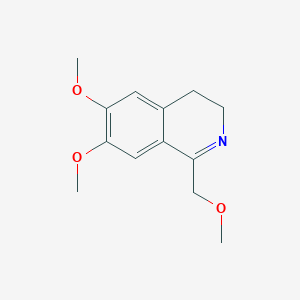
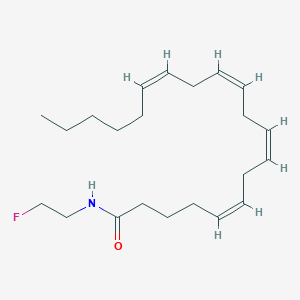
![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)
![4-(6-Methoxybenzo[b]thiophen-2-yl)phenol](/img/structure/B110082.png)

